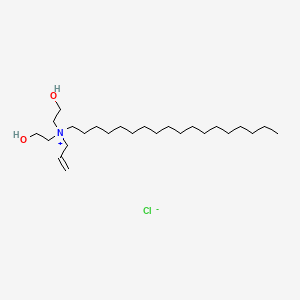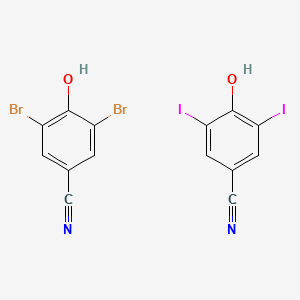
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a diethylamino group and a methyl group The tetrachlorozinc(2-) part indicates the presence of a zinc ion coordinated with four chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)-3-methylaniline. The process begins with the reaction of 4-(diethylamino)-3-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This reaction is carried out under acidic conditions to ensure the stability of the diazonium ion.
The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozinc(2-) complex. The reaction conditions must be carefully controlled to prevent the decomposition of the diazonium ion, which is highly reactive and can decompose to form nitrogen gas and other by-products.
Industrial Production Methods
In an industrial setting, the production of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) would involve large-scale diazotization reactors equipped with temperature control systems to maintain the low temperatures required for the stability of the diazonium ion. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The process would also include steps for the purification and isolation of the compound, such as crystallization or precipitation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are useful dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent the decomposition of the diazonium ion.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and aromatic amines.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.
Reduction Reactions: The primary amine corresponding to the original diazonium compound.
Wissenschaftliche Forschungsanwendungen
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Materials Science: The compound can be used in the preparation of advanced materials with specific optical or electronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Analytical Chemistry: The diazonium compound can be used in analytical techniques such as spectrophotometry and chromatography for the detection and quantification of various analytes.
Wirkmechanismus
The mechanism of action of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) depends on the specific reactions it undergoes. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo compounds. The tetrachlorozinc(2-) complex stabilizes the diazonium ion, preventing its decomposition and allowing for controlled reactions.
In reduction reactions, the diazonium ion is reduced to form the corresponding amine, with the zinc chloride acting as a stabilizing agent. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or reducing agents used.
Vergleich Mit ähnlichen Verbindungen
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) can be compared with other diazonium compounds such as:
4-(diethylamino)benzenediazonium chloride: Similar in structure but lacks the methyl group and the tetrachlorozinc(2-) complex.
4-methylbenzenediazonium chloride: Lacks the diethylamino group and the tetrachlorozinc(2-) complex.
4-(diethylamino)-3-methylbenzenediazonium tetrafluoroborate: Contains a different counterion (tetrafluoroborate) instead of tetrachlorozinc(2-).
The uniqueness of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) lies in its specific combination of substituents and the stabilizing effect of the tetrachlorozinc(2-) complex, which enhances its reactivity and stability in various chemical reactions.
Eigenschaften
CAS-Nummer |
94314-02-0 |
|---|---|
Molekularformel |
C22H32Cl4N6Zn |
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3.4ClH.Zn/c2*1-4-14(5-2)11-7-6-10(13-12)8-9(11)3;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
DTMNMOQIINEAFA-UHFFFAOYSA-J |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















